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Compound of Interest

Compound Name: GSK163929

Cat. No.: B15608945 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 5-HT1A receptor binding affinity of

GSK163090, a potent and selective antagonist. The information is compiled to serve as a

crucial resource for researchers and professionals engaged in neuroscience drug discovery

and development.

Core Compound Data: GSK163090
GSK163090, chemically known as 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-

piperazinyl]ethyl}phenyl)-2-imidazolidinone, has been identified as a potent and selective

antagonist for the 5-HT1A, 5-HT1B, and 5-HT1D receptors. Its high affinity for the 5-HT1A

receptor makes it a significant tool for studying the role of this receptor in various physiological

and pathological processes.

Quantitative Binding Affinity Data
The binding affinity of GSK163090 for the human 5-HT1A receptor, along with other relevant

serotonin and dopamine receptors, has been determined through radioligand binding assays.

The data, presented in terms of the negative logarithm of the inhibition constant (pKi), is

summarized in the table below for clear comparison. A higher pKi value indicates a stronger

binding affinity.
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Receptor Binding Affinity (pKi)

5-HT1A 9.4[1][2][3][4]

5-HT1B 8.5[1][2][3][4]

5-HT1D 9.7[1][2][3]

Dopamine D2 6.3[3][4]

Dopamine D3 6.7[3][4]

Serotonin Transporter (SerT) 6.1[1][2]

Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of GSK163090 for the 5-HT1A receptor was conducted

using a competitive radioligand binding assay. The following protocol is a detailed

representation of the methodology typically employed in such studies, based on the primary

literature.[3][5]

Objective: To determine the inhibition constant (Ki) of GSK163090 for the human 5-HT1A

receptor.

Materials:

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing

the recombinant human 5-HT1A receptor.

Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A receptor agonist).

Test Compound: GSK163090.

Reference Compound (for non-specific binding): 10 µM Serotonin or 8-OH-DPAT.

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% ascorbic acid and 10 µM pargyline.

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

Scintillation Cocktail.
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Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

96-well plates.

Cell harvester and Liquid scintillation counter.

Procedure:

Membrane Preparation: The CHO cell membranes expressing the h5-HT1A receptor are

thawed and homogenized in the assay buffer. The protein concentration is determined using

a standard method like the Bradford assay.

Assay Setup: The assay is performed in a 96-well plate format with a final volume of 250 µL

per well.

Total Binding: Wells containing cell membranes, [³H]8-OH-DPAT, and assay buffer.

Non-specific Binding: Wells containing cell membranes, [³H]8-OH-DPAT, and a high

concentration of the reference compound (e.g., 10 µM Serotonin).

Competitive Binding: Wells containing cell membranes, [³H]8-OH-DPAT, and varying

concentrations of GSK163090.

Incubation: The plates are incubated at 25°C for 60 minutes to allow the binding to reach

equilibrium.

Filtration: The incubation is terminated by rapid filtration through the pre-soaked glass fiber

filters using a cell harvester. This separates the bound radioligand from the free radioligand.

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any

unbound radioactivity.

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The

radioactivity retained on the filters is then measured using a liquid scintillation counter,

expressed in counts per minute (CPM).

Data Analysis:
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The specific binding is calculated by subtracting the non-specific binding (CPM) from the

total binding (CPM).

The percentage of specific binding at each concentration of GSK163090 is determined.

The IC50 value (the concentration of GSK163090 that inhibits 50% of the specific binding

of the radioligand) is calculated by non-linear regression analysis of the competition curve.

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the

dissociation constant of the radioligand for the receptor.

Visualizations: Signaling Pathways and
Experimental Workflows
To further elucidate the context of GSK163090's action and the methodology of its

characterization, the following diagrams are provided.
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Experimental Workflow for Ki Determination
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Caption: Workflow of the radioligand binding assay for GSK163090.
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5-HT1A Receptor Signaling Pathway
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Caption: Canonical signaling pathway of the 5-HT1A receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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